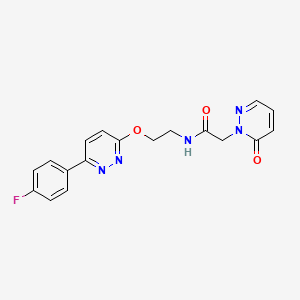
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H16FN5O3 and its molecular weight is 369.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Pyridazine Ring : A six-membered ring containing two nitrogen atoms, which is crucial for its biological activity.
- Fluorophenyl Group : Enhances lipophilicity, potentially influencing pharmacokinetics.
- Acetamide Moiety : Contributes to the compound's solubility and may interact with biological targets.
The molecular formula for this compound is C19H19FN4O3, and its molecular weight is approximately 372.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The fluorophenyl and pyridazine rings are critical for binding to target proteins, modulating their activity, and triggering downstream signaling pathways.
Potential Targets
- Monoamine Oxidase (MAO) : Inhibitors of MAO have been linked to neuroprotective effects, particularly in neurodegenerative diseases like Parkinson's.
- Protein Kinases : The compound may also exhibit activity against various protein kinases involved in cancer cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against MAO-B, with an IC50 value indicating potency comparable to known inhibitors. The SAR studies suggest that modifications to the phenyl and pyridazine substituents can enhance or diminish this activity.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MAO-B | 0.0051 | |
| Other derivatives | MAO-B | 0.0021 - 0.029 |
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective properties of similar compounds in models of Parkinson's disease, suggesting that the inhibition of MAO-B can reduce oxidative stress and neuronal death.
- Cancer Cell Proliferation : Another investigation into compounds with similar structures revealed their ability to inhibit cancer cell growth by targeting specific kinases involved in cell signaling pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substitution Patterns : The position and nature of substituents on the pyridazine ring significantly affect biological activity.
- Electron-Withdrawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups tends to decrease activity, while electron-donating groups enhance it.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3/c19-14-5-3-13(4-6-14)15-7-8-17(23-22-15)27-11-10-20-16(25)12-24-18(26)2-1-9-21-24/h1-9H,10-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKPKJHDFMXVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














